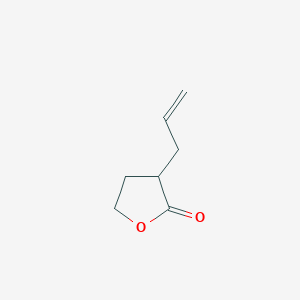
3-allyldihydro-2(3H)-furanone
Vue d'ensemble
Description
3-allyldihydro-2(3H)-furanone is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Biological Functions
- Strigolactones Synthesis : 3-Methyl-2(5H)-furanone, a structurally similar compound to 3-allyldihydro-2(3H)-furanone, is a core component in strigolactones. Strigolactones are important as germination stimulants for parasitic weeds like Striga and Orobanche spp. They are synthesized using a ring-closing metathesis of allyl methacrylate, a process that yields furanone efficiently (Malik, Rutjes, & Zwanenburg, 2010).
Chemical Reactions and Transformations
Rhodium Carbenoids Insertion : A study explores the insertion of rhodium carbenoids into the alpha-C-H bonds of allylic ethers to form 3(2H)-furanones. This process demonstrates the potential for synthesizing diverse furanone derivatives (Clark et al., 2004).
Electrophilic Cyclization : Highly substituted 2(3H)-furanones can be prepared from 3-alkynoate esters through electrophilic cyclization. This process is efficient and tolerates various functional groups, offering a method for producing different furanone derivatives (Just & Larock, 2008).
Bio-Analytical Applications
- Fluorescent Organic Dyes : Furanones like 3(2H)-furanones are used as scaffolds for creating novel fluorescent organic dyes. These compounds exhibit efficient solvatochromic properties, making them useful in bio-analytical applications (Varghese et al., 2015).
Photochemical and Thermal Transformations
- Thermal Decomposition Studies : Research on the thermal decomposition of 2(3H) and 2(5H) furanones provides insights into their behavior under high temperatures, revealing details about reaction enthalpies and kinetics. Such studies are crucial for understanding the stability and reactivity of furanones (Würmel et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Bis-pyrrolidines : A photochemical approach using N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones leads to the synthesis of conformationally restricted bis-pyrrolidines. This highlights the versatility of furanones in synthesizing complex organic structures (Fort et al., 2014).
Mécanisme D'action
Orientations Futures
The future directions for research on “3-allyldihydro-2(3H)-furanone” could involve further exploration of its synthesis, properties, and potential applications. One study suggests that similar compounds could be useful as a template for future design, optimization, and investigation to produce more active analogs .
Propriétés
IUPAC Name |
3-prop-2-enyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBMAZTSPYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501633 | |
| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10491-63-1 | |
| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)
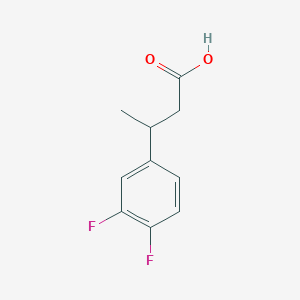
![4-[(4-Isocyanatopiperidin-1-yl)sulfonyl]morpholine](/img/structure/B3374854.png)


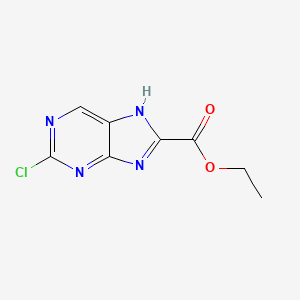

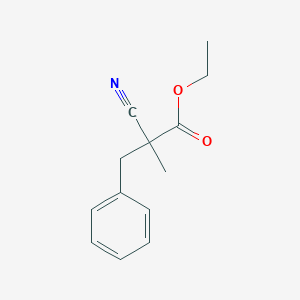
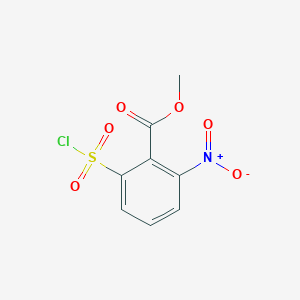

![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)
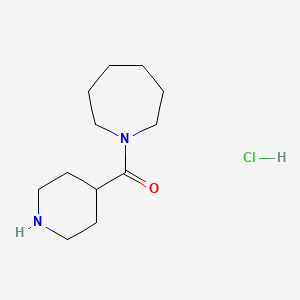
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B3374937.png)
